molecular formula C7H7ClS B065297 3-(5-Chloro-2-thienyl)-1-propene CAS No. 173415-71-9

3-(5-Chloro-2-thienyl)-1-propene

Cat. No. B065297
CAS RN: 173415-71-9
M. Wt: 158.65 g/mol
InChI Key: UDUCWJYSKSZDSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, like 3-(5-Chloro-2-thienyl)-1-propene, can involve various chemical routes, including reactions such as Claisen-Schmidt condensation reactions. These methods provide a framework for the synthesis of thiophene-based compounds, indicating a range of possibilities for creating 3-(5-Chloro-2-thienyl)-1-propene and its derivatives (Manjunath et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-chloro-2-chloromethyl-1-propene, has been studied via electron diffraction, revealing details about bond lengths, bond angles, and torsional angles which contribute to understanding the structural aspects of 3-(5-Chloro-2-thienyl)-1-propene. These studies provide valuable insights into the conformation and geometry of the molecule (Shen, 1979).

Chemical Reactions and Properties

Chemical reactions involving thiophene derivatives demonstrate a range of reactivities and properties. For instance, reactions with N-phenylmaleimide, phenylvinyl sulfoxide, and dimethyl acetylenedicarboxylate show the versatility and reactivity of thiophene compounds, which can be extended to understand the chemical behaviors of 3-(5-Chloro-2-thienyl)-1-propene (Ishii et al., 1991).

Scientific Research Applications

Polymer Synthesis and Control

A pivotal study by Bronstein and Luscombe (2009) delves into the controlled polymerization of regioregular poly(3-hexylthiophene) (P3HT), a significant material for electronic and photonic devices. Their research achieved controlled molecular weights and distributions, essential for optimizing the material's performance in applications (Bronstein & Luscombe, 2009).

Chiral Separation Techniques

Liu Yan-me (2014) explored the chiral separation of Duloxetine intermediate, highlighting the significance of specific conditions for achieving high optical purity. This research is crucial for the pharmaceutical industry, where chiral purity can affect drug efficacy and safety (Liu Yan-me, 2014).

Photophysical Properties Modification

Research on modifying polythiophenes' optical properties by Yuning Li et al. (2002) showed that postfunctionalization with various groups could significantly enhance solid-state emission. This study offers insights into designing better materials for optoelectronic applications (Yuning Li, G. Vamvounis, & S. Holdcroft, 2002).

Organic Solar Cells

The development of novel fullerene derivatives for improved miscibility with polythiophene donors by Popescu et al. (2006) underscores the ongoing efforts to enhance organic solar cell performance. By substituting the phenyl group with a thienyl group, they aimed to optimize the morphology of bulk heterojunction photovoltaic devices, which is crucial for increasing their efficiency (Popescu, Van't Hof, Sieval, Jonkman, & Hummelen, 2006).

Molecular Electronics

Ono et al. (2014) synthesized a donor-acceptor diblock copolymer using a single catalyst, illustrating the potential for creating complex molecular architectures for organic electronics. Their method facilitates the formation of crystalline, lamellar stacks of donor and acceptor components, crucial for photovoltaic applications (Ono, Todd, Hu, Vanden Bout, & Bielawski, 2014).

Mechanism of Action

The mechanism of action of “3-(5-Chloro-2-thienyl)-1-propene” is not clear without more context. If it’s a drug, its mechanism would depend on its specific biological target .

Future Directions

The future directions for research on “3-(5-Chloro-2-thienyl)-1-propene” would depend on its properties and potential applications. Thiophene compounds are of interest in a variety of fields, including medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

2-chloro-5-prop-2-enylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClS/c1-2-3-6-4-5-7(8)9-6/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUCWJYSKSZDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641243
Record name 2-Chloro-5-(prop-2-en-1-yl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

173415-71-9
Record name 2-Chloro-5-(prop-2-en-1-yl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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